molecular formula C22H23N3O5S2 B2958207 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 892845-84-0

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Katalognummer B2958207
CAS-Nummer: 892845-84-0
Molekulargewicht: 473.56
InChI-Schlüssel: MWAOBQCEEMUKMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related compounds, has revealed their potential as selective class III agents due to their potent cardiac electrophysiological activity. These compounds have shown comparable potency to sematilide in vitro and efficacy in vivo models of reentrant arrhythmias, highlighting their potential in developing treatments for cardiac conditions (Morgan et al., 1990).

Antimalarial and Antiviral Properties

A study on N-(phenylsulfonyl)acetamide derivatives, including those with a benzo[d]thiazol-2-yl moiety, demonstrated their in vitro antimalarial activity and ADMET properties. The research explored their reactivity and potential as COVID-19 drug candidates, revealing their significant antimalarial activity with promising selectivity indexes. This suggests a potential application in developing treatments for malaria and viral infections such as COVID-19 (Fahim & Ismael, 2021).

Anticancer Activity

Several synthesized compounds, including 4-(thiazol-2-ylamino)-benzenesulfonamides, have been evaluated for their inhibitory activity against carbonic anhydrase isoforms and cytotoxic effects against breast cancer cell lines. The findings suggest these compounds' potential as anti-tumor agents, particularly against hypoxic, metastatic solid tumors overexpressing carbonic anhydrase IX (Gawad et al., 2016).

Synthesis and Biological Activity

The synthesis of thiadiazolobenzamide and its complexes with Ni and Pd ions demonstrates the compound's versatility in forming stable complexes with metal ions. These complexes' characterization through various spectroscopic methods opens new avenues for research in materials science and coordination chemistry (Adhami et al., 2012).

Enzyme Inhibition and Molecular Docking Studies

Research into the enzyme inhibitory potential of sulfonamides bearing benzodioxane and acetamide moieties on α-glucosidase and acetylcholinesterase (AChE) provides insights into their potential therapeutic applications. The in silico molecular docking results align with in vitro data, further supporting these compounds' role in treating diseases associated with enzyme malfunction (Abbasi et al., 2019).

Eigenschaften

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-14-6-8-25(9-7-14)32(27,28)16-4-2-15(3-5-16)21(26)24-22-23-17-12-18-19(13-20(17)31-22)30-11-10-29-18/h2-5,12-14H,6-11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAOBQCEEMUKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.